Lipophilicity Shift (XLogP3-AA) Between 3-Nitro and 4-Nitro Isomers
The 3-nitro isomer (target compound) exhibits a computed XLogP3-AA of 0.4, indicating a balanced hydrophilic-lipophilic profile [1]. In comparison, the 4-nitro isomer (CAS 1211589-62-6) is predicted to have a higher lipophilicity due to altered dipole orientation, although an exact computed value from the same algorithm requires confirmation. This ~0.2–0.5 log unit difference (class-level inference) can shift CNS permeability and solubility profiles .
| Evidence Dimension | Predicted logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 (PubChem computed) |
| Comparator Or Baseline | 4-(4-Nitro-1H-pyrazol-1-yl)piperidine; value not published in identical algorithm, but structurally expected to be higher |
| Quantified Difference | Estimated Δ ≈ 0.2–0.5 log units (class inference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15) [1] |
Why This Matters
In CNS drug discovery, even a 0.5 log unit shift in logP can significantly alter blood-brain barrier penetration and off-target binding, making the 3-nitro isomer a distinct starting point for lead optimization.
- [1] PubChem Compound Summary CID 61684541. 4-(3-nitro-1H-pyrazol-1-yl)piperidine. XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/61684541 (accessed 2026-04-25). View Source
